molecular formula C24H11FN2O2S B8259910 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde

4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde

Cat. No.: B8259910
M. Wt: 410.4 g/mol
InChI Key: HFIAZMRFUTWALV-UHFFFAOYSA-N
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Description

4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde: is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a benzo[c][1,2,5]thiadiazole core, and multiple aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[c][1,2,5]thiadiazole core. One common approach is the cyclization of appropriate precursors, such as 2-amino-5-fluorobenzonitrile, followed by subsequent reactions to introduce the ethynyl groups and aldehyde functionalities. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated systems and advanced purification techniques can help achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The aldehyde groups can be further oxidized to carboxylic acids.

  • Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.

  • Substitution: : The fluorine atom and other functional groups can participate in substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed

  • Oxidation: : Formation of 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde carboxylic acid.

  • Reduction: : Formation of 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzyl alcohol.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules and materials.

  • Biology: : Its fluorescence properties make it useful in biological imaging and sensing applications.

  • Medicine: : Potential use in drug design and development due to its unique chemical structure.

  • Industry: : Application in the development of advanced materials, such as sensors and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in fluorescence-based sensing, the compound may interact with target molecules through hydrogen bonding or other non-covalent interactions, leading to changes in its fluorescence properties. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the benzo[c][1,2,5]thiadiazole core. Similar compounds include:

  • 4,4'-((Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde: : Lacks the fluorine atom.

  • 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzyl alcohol: : Reduced form of the compound.

  • 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde carboxylic acid: : Oxidized form of the compound.

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4-[2-[5-fluoro-4-[2-(4-formylphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H11FN2O2S/c25-22-13-20(11-9-16-1-5-18(14-28)6-2-16)23-24(27-30-26-23)21(22)12-10-17-3-7-19(15-29)8-4-17/h1-8,13-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIAZMRFUTWALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC(=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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